molecular formula C6H11NO B2417698 1-(Pyrrolidin-3-yl)ethanone CAS No. 876505-26-9

1-(Pyrrolidin-3-yl)ethanone

Cat. No.: B2417698
CAS No.: 876505-26-9
M. Wt: 113.16
InChI Key: AIYWRXHLMWJMJO-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-3-yl)ethanone is an organic compound with the molecular formula C6H11NO It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyrrolidin-3-yl)ethanone can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, a classical method for the preparation of five-membered heterocycles is the 1,3-dipolar cycloaddition between a 1,3-dipole, such as a nitrone, and a dipolarophile, typically an olefin . This reaction is responsible for the regio- and stereoselectivity of the product.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. Specific details on industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrrolidin-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The pyrrolidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products:

    Oxidation: Products include ketones and carboxylic acids.

    Reduction: The major product is the corresponding alcohol.

    Substitution: Various substituted pyrrolidine derivatives are formed.

Scientific Research Applications

1-(Pyrrolidin-3-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Comparison with Similar Compounds

    Pyrrolidine: A simpler analog without the ethanone group.

    Pyrrolidin-2-one: Contains a carbonyl group at the second position.

    Pyrrolidine-2,5-diones: Features two carbonyl groups at the second and fifth positions.

Uniqueness: 1-(Pyrrolidin-3-yl)ethanone is unique due to the presence of the ethanone group at the third position of the pyrrolidine ring, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

1-pyrrolidin-3-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-5(8)6-2-3-7-4-6/h6-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYWRXHLMWJMJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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